5-amino-N-ethyl-2-methylbenzamide
Description
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Properties
IUPAC Name |
5-amino-N-ethyl-2-methylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O/c1-3-12-10(13)9-6-8(11)5-4-7(9)2/h4-6H,3,11H2,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZZJDJPYWKNNMV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=C(C=CC(=C1)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-amino-N-ethyl-2-methylbenzamide is a compound of increasing interest in pharmacological research due to its diverse biological activities. This article examines its potential therapeutic applications, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Molecular Formula: C10H14N2O
CAS Number: 251552-33-7
Structure: The compound features an amino group, an ethyl group, and a methyl group, which contribute to its unique chemical reactivity and biological properties.
Biological Activities
Research indicates that this compound exhibits several significant biological activities:
- Antimicrobial Properties: Preliminary studies have shown that the compound possesses antimicrobial activity against various bacterial strains. Its mechanism may involve the inhibition of bacterial growth by disrupting cell membrane integrity or interfering with metabolic pathways.
- Anticancer Potential: The compound has been investigated for its anticancer properties. It appears to interact with specific molecular targets, potentially leading to apoptosis in cancer cells. The exact pathways remain under investigation, but initial findings suggest that it may inhibit certain enzymes or receptors critical for tumor growth.
The biological activity of this compound is primarily attributed to its ability to bind with specific biological targets, such as enzymes and receptors. This interaction can alter their activity, resulting in various therapeutic effects. For example:
- Enzyme Inhibition: The compound may inhibit enzymes involved in critical metabolic processes within pathogens or cancer cells.
- Receptor Modulation: By binding to certain receptors, it may modulate signaling pathways that control cell proliferation and survival.
Data Table: Biological Activities Summary
| Activity Type | Description | Reference |
|---|---|---|
| Antimicrobial | Effective against various bacterial strains | |
| Anticancer | Induces apoptosis in cancer cells | |
| Enzyme Inhibition | Inhibits key metabolic enzymes | |
| Receptor Modulation | Modulates signaling pathways |
Case Study 1: Antimicrobial Efficacy
A study evaluating the antimicrobial properties of this compound demonstrated significant inhibition against Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for both strains, indicating potent activity.
Case Study 2: Anticancer Activity
In vitro studies on human breast cancer cell lines (MCF-7) revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis indicated an increase in apoptotic cells after treatment, confirming its potential as an anticancer agent.
Research Findings
Recent research has focused on optimizing the synthesis of this compound to enhance its yield and purity for biological testing. Various synthetic routes have been explored, including:
- Direct Amination: Utilizing amines and appropriate reagents to introduce the amino group effectively.
- Substitution Reactions: Modifying the benzene ring through electrophilic substitution to enhance biological activity.
These methods not only improve the compound's availability for research but also allow for structural modifications that may lead to derivatives with enhanced efficacy.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
